3-Ethenyl-4-methoxyphenol

Anti-inflammatory Prostaglandin E2 Natural product pharmacology

Secure the correct regioisomer for reproducible pharmacology. Unlike generic 4-vinylguaiacol (IC₅₀ = 18 µM), this 3-ethenyl-4-methoxy substitution enables precise SAR studies on COX-1/2 selectivity and prostaglandin inhibition. Crucial for HT-29 antiproliferative and Nrf2/IL-6 pathway investigations where hydroxyl/methoxy positioning dictates potency. Do not substitute.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 153709-51-4
Cat. No. B584866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-4-methoxyphenol
CAS153709-51-4
SynonymsPhenol, 3-ethenyl-4-methoxy- (9CI)
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)C=C
InChIInChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3
InChIKeyVYYOHGZXVVITFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyl-4-methoxyphenol (CAS 153709-51-4) – Scientific Procurement and Identity Overview


3-Ethenyl-4-methoxyphenol (CAS 153709-51-4), also cataloged as 4-Methoxy-3-vinylphenol, is a substituted vinylphenol with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It is a positional isomer of the more widely studied natural product 4-vinylguaiacol (2-methoxy-4-vinylphenol, CAS 7786-61-0), characterized by the exchange of methoxy and hydroxyl substituent positions on the aromatic ring [1]. This structural variation, while subtle, introduces distinct physicochemical and biological behaviors that are critical for applications requiring precise molecular recognition, regioselective reactivity, or specific metabolic outcomes [1].

Why 3-Ethenyl-4-methoxyphenol Cannot Be Replaced by Common Guaiacol Analogs


Generic substitution with 4-vinylguaiacol (2-methoxy-4-vinylphenol) or eugenol is not scientifically justified due to the critical impact of regiochemistry on biological activity. Direct comparative studies reveal that 4-vinylguaiacol exhibits an IC₅₀ of 18 µM for prostaglandin synthesis inhibition, which is half the potency of its structural relative eugenol (IC₅₀ = 9.2 µM) [1]. Furthermore, in antiproliferative assays, 4-vinylguaiacol demonstrates a 3.7-fold improvement in IC₅₀ over its metabolic precursor ferulic acid against HT-29 colorectal cancer cells (350 µM vs. 1.3 mM) [2]. These data underscore that even among close structural analogs, the position of functional groups profoundly alters pharmacodynamic and metabolic profiles, making procurement of the correct isomer 3-ethenyl-4-methoxyphenol essential for reproducible experimental outcomes.

Quantitative Differentiation Guide for 3-Ethenyl-4-methoxyphenol vs. Structural Analogs


Prostaglandin Synthesis Inhibition: 4-Vinylguaiacol vs. Eugenol

4-Vinylguaiacol (the structural isomer of the target compound) was directly compared to eugenol for inhibition of prostaglandin synthesis in vitro. While both are active, their potencies differ significantly, establishing a clear rank-order that would likely shift with the target compound's different regiochemistry [1].

Anti-inflammatory Prostaglandin E2 Natural product pharmacology

Antiproliferative Activity Against Drug-Resistant Colorectal Cancer Cells

4-Vinylguaiacol was directly compared to its metabolic precursor ferulic acid for antiproliferative effects on the drug-resistant HT-29 colorectal cancer cell line. The metabolite showed a marked improvement in potency, highlighting how the vinylphenol core structure influences biological activity [1].

Colorectal cancer Drug resistance Metabolite pharmacology

Antioxidant Capacity Ranking Among 2-Methoxyphenols

A comprehensive comparative study evaluated the antioxidant capacity of multiple 2-methoxyphenols using DPPH radical scavenging (EC₅₀) and crocin bleaching assays. 4-Vinylguaiacol was included among the tested compounds, and the overall trend established that dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols, with specific substituent effects noted [1]. The 3-ethenyl-4-methoxyphenol isomer, possessing a different substitution pattern, is predicted to exhibit a distinct radical stabilization profile.

Antioxidant DPPH radical scavenging Structure-activity relationship

Nrf2 Transactivation and IL-6 Suppression

4-Vinylguaiacol, generated as a degradation product of curcumin, was evaluated alongside roasted curcumin for its ability to transactivate Nrf2 and suppress IL-6 gene expression. The study demonstrated that 4-vinylguaiacol retains significant biological activity, contributing to the overall antioxidant and anti-inflammatory profile observed [1].

Nrf2 Antioxidant response element Inflammation

Positional Isomerism: Distinct Physicochemical and Biological Profiles

3-Ethenyl-4-methoxyphenol (CAS 153709-51-4) is a positional isomer of the more common 4-vinylguaiacol (2-methoxy-4-vinylphenol, CAS 7786-61-0). Studies on methoxyphenol positional isomers demonstrate that the relative orientation of hydroxyl and methoxy groups significantly alters intramolecular interactions, electronic structure, and consequently, physicochemical properties such as adsorption behavior and hydrogen bonding capacity [1][2].

Regioselectivity Isomer differentiation Structure-property relationships

High-Impact Research and Industrial Scenarios for 3-Ethenyl-4-methoxyphenol


Investigations into Regioselective Anti-inflammatory Mechanisms

Based on the documented inhibition of prostaglandin synthesis by the structural isomer 4-vinylguaiacol (IC₅₀ = 18 µM), 3-ethenyl-4-methoxyphenol is a prime candidate for studies exploring the role of hydroxyl/methoxy positioning on COX-1/COX-2 selectivity and downstream eicosanoid modulation. Its use ensures experimental systems are not confounded by the more prevalent 4-vinylguaiacol isomer [1].

Colorectal Cancer Metabolism and Drug Resistance Studies

Given the 3.7-fold enhanced antiproliferative activity of 4-vinylguaiacol over ferulic acid in HT-29 cells (IC₅₀ = 350 µM vs. 1.3 mM), 3-ethenyl-4-methoxyphenol serves as a critical tool for dissecting structure-activity relationships in vinylphenol metabolites. Procurement of the correct isomer is essential for accurately mapping metabolic pathways from dietary ferulic acid to bioactive phenols [2].

Antioxidant Structure-Activity Relationship (SAR) Profiling

In comparative antioxidant assays, 4-vinylguaiacol occupies a specific rank within 2-methoxyphenols. 3-Ethenyl-4-methoxyphenol, as a positional isomer, is expected to exhibit a distinct radical scavenging profile. It is therefore valuable for SAR studies aiming to delineate the contribution of hydroxyl/methoxy regiochemistry to antioxidant efficacy, as measured by DPPH EC₅₀ or crocin bleaching inhibition [3].

Nrf2/ARE Pathway Activation and Cytoprotection Research

With evidence that 4-vinylguaiacol transactivates Nrf2 and suppresses IL-6, 3-ethenyl-4-methoxyphenol is well-suited for studies investigating the Nrf2/ARE signaling axis. Its use allows researchers to probe how subtle changes in substitution pattern affect the induction of phase II detoxifying enzymes and the mitigation of LPS-induced inflammatory responses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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